![molecular formula C8H7BrF2 B2861802 1-Bromo-2-(1,1-difluoroethyl)benzene CAS No. 444581-46-8](/img/structure/B2861802.png)
1-Bromo-2-(1,1-difluoroethyl)benzene
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Overview
Description
1-Bromo-2-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where a bromine atom and a 1,1-difluoroethyl group are substituted at the 1 and 2 positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(1,1-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-difluoroethyl)benzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ion (NO2+), sulfonium ion (SO3H+), or halogens (Cl2, Br2).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Electrophilic Aromatic Substitution: Conducted in the presence of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), with reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
Nucleophilic Substitution: Products include 2-(1,1-difluoroethyl)phenol, 2-(1,1-difluoroethyl)benzonitrile, and 2-(1,1-difluoroethyl)aniline.
Electrophilic Aromatic Substitution: Products include 1-bromo-2-(1,1-difluoroethyl)-4-nitrobenzene, 1-bromo-2-(1,1-difluoroethyl)-4-sulfonic acid, and 1,4-dibromo-2-(1,1-difluoroethyl)benzene.
Scientific Research Applications
1-Bromo-2-(1,1-difluoroethyl)benzene is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1,1-difluoroethyl)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, depending on the specific application and target.
Comparison with Similar Compounds
1-Bromo-2-(1,1-difluoroethyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(1,1-difluoroethyl)benzene: Similar structure but with the 1,1-difluoroethyl group at the 4 position, leading to different reactivity and applications.
1-Bromo-3-(1,1-difluoroethyl)benzene: The 1,1-difluoroethyl group is at the 3 position, affecting its chemical behavior and use in synthesis.
1-Bromo-2-(1,1-difluoroethyl)-4-nitrobenzene:
Uniqueness
The unique positioning of the bromine atom and the 1,1-difluoroethyl group in this compound provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and research.
Biological Activity
1-Bromo-2-(1,1-difluoroethyl)benzene, a compound with the molecular formula C8H7BrF2, has garnered attention in chemical and biological research due to its unique structural features and potential applications in various fields. This article explores the biological activity of this compound, focusing on its interactions with biological systems, reactivity with nucleophiles, and implications for enzyme activity.
- Molecular Formula : C8H7BrF2
- SMILES : C1=CC=C(C(=C1)CC(F)F)Br
- InChIKey : YTIGSEZQCNWTSK-UHFFFAOYSA-N
Property | Value |
---|---|
Molecular Weight | 219.04 g/mol |
Boiling Point | Not available |
Density | Not available |
Reactivity with Nucleophiles
Research indicates that this compound exhibits significant reactivity towards nucleophiles. The presence of the bromine atom makes it a suitable electrophile for nucleophilic substitution reactions. This characteristic is particularly useful in the synthesis of more complex organic molecules.
- Mechanism of Action : The electrophilic nature of the bromine allows for substitution reactions where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of various derivatives.
Case Study 1: Synthesis and Characterization
Research published in the Beilstein Journal highlighted a method for synthesizing aryl ethers containing difluoroalkyl groups. The study demonstrated that compounds like this compound could be synthesized through reactions involving halothane and phenols under mild conditions. The resulting products showed moderate to good yields and were characterized using NMR spectroscopy .
Case Study 2: Biological Implications
A literature survey revealed limited direct studies on the biological implications of this compound; however, related compounds have shown significant biological activities including antimicrobial and anti-inflammatory properties. These findings suggest that further investigation into this compound could uncover similar bioactive characteristics.
Future Directions
Given its unique properties, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : Exploring the detailed mechanisms by which this compound interacts with biological macromolecules.
- Synthesis of Derivatives : Investigating how modifications to the structure can enhance its biological activity or reduce toxicity.
Properties
IUPAC Name |
1-bromo-2-(1,1-difluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-4-2-3-5-7(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJWDIHNMMLGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444581-46-8 |
Source
|
Record name | 1-bromo-2-(1,1-difluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.